

Physical and chemical characteristics of n-Heptylbenzene.

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An In-Depth Technical Guide to n-Heptylbenzene: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of n-**Heptylbenzene** (also known as 1-phenylheptane). The information is compiled for use by professionals in research, chemical synthesis, and drug development, with a focus on delivering precise data and methodological context. All quantitative data is presented in structured tables for clarity and comparative analysis.

General and Computed Properties

n-**Heptylbenzene** is an aromatic hydrocarbon consisting of a benzene ring substituted with a heptyl group.[1][2] Its fundamental identifiers and computed molecular properties are summarized below.



Property	Value	Reference
IUPAC Name	heptylbenzene	[1]
Synonyms	1-Phenylheptane, Heptylbenzene, Benzene, heptyl-	[1][2][3]
CAS Number	1078-71-3	[1][3]
Molecular Formula	C13H20	[1][3]
Molecular Weight	176.30 g/mol	[1]
Exact Mass	176.156500638 Da	[1][4]
XLogP3	6.1	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	0	[1]
Rotatable Bond Count	6	[1][4]
Topological Polar Surface Area	0 Ų	[1]
Heavy Atom Count	13	[1][4]
Complexity	101	[1][4]

Physical Characteristics

n-**Heptylbenzene** is a clear, colorless to pale yellow liquid under standard conditions.[3][5][6] It is combustible and stable, though incompatible with strong oxidizing agents.[2][3][7]



Property	Value	Reference
Appearance	Clear colorless to yellow liquid	[2][3][5][6]
Melting Point	-48 °C (lit.)	[2][3][8]
Boiling Point	233 °C (lit.)	[2][3]
Density	0.86 g/mL at 25 °C (lit.)	[2][3]
Refractive Index	n20/D 1.485 (lit.)	[2][3][7]
Flash Point	203 °F (95 °C)	[2][3][4][8]
Vapor Pressure	0.03 mmHg at 25 °C	[1][8]
0.0443 mmHg at 25 °C	[3][4][9]	

Chemical Characteristics Solubility and Partitioning

The molecular structure of n-**heptylbenzene**, featuring a nonpolar benzene ring and a long nonpolar heptyl chain, dictates its solubility.[10] It is primarily subject to weak van der Waals forces.[10]

Property	Value / Description	Reference
Water Solubility	Insoluble (2.54e-06 M)	[8][11]
Organic Solvent Solubility	Soluble in organic solvents	[10][11]
Octanol/Water Partition Coefficient (logP)	6.1 (Computed)	[1]

Stability and Reactivity

n-**Heptylbenzene** is a stable compound under normal laboratory conditions.[2][3][11] It is incompatible with strong oxidizing agents.[2][3][11] The benzene ring can undergo electrophilic aromatic substitution reactions, while the alkyl chain can participate in free-radical reactions,



typical for aromatic hydrocarbons.[12] It is known to form charge-transfer complexes with electron-accepting molecules like fluoranil and 1,3,5-trinitrobenzene.[2][9]

Experimental Protocols & Methodologies

Detailed experimental data for n-**heptylbenzene** is derived from standard analytical techniques. While specific laboratory standard operating procedures may vary, the foundational methodologies are outlined below.

Synthesis and Purification

n-**Heptylbenzene** can be synthesized via several routes, including Suzuki and Negishi cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.[13][14]



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Caption: Generalized workflow for the synthesis and purification of n-**Heptylbenzene**.

A typical protocol involves:

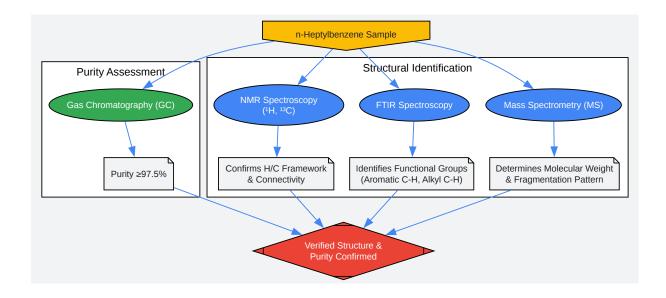
- Reaction Setup: A solution of an arylboronic acid (e.g., phenylboronic acid) and a heptyl halide is prepared in a suitable solvent.[13]
- Catalysis: A palladium catalyst and a base are added to initiate the cross-coupling reaction.
 [13]



- Workup: After the reaction is complete, the mixture is quenched and extracted with an
 organic solvent. The organic layer is washed to remove impurities.
- Purification: The crude product is purified, typically by vacuum distillation or column chromatography, to yield pure n-heptylbenzene.
- Verification: The final product's identity and purity are confirmed using spectroscopic methods.[6]

Spectroscopic and Chromatographic Analysis

The structural elucidation and purity assessment of n-heptylbenzene rely on a combination of spectroscopic and chromatographic techniques.



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Caption: Logical workflow for the analytical characterization of n-**Heptylbenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Foundational & Exploratory





- ¹H NMR: Used to determine the number and environment of hydrogen atoms. The spectrum of n-heptylbenzene will show characteristic signals for the aromatic protons on the benzene ring and distinct signals for the protons along the heptyl chain.[15][16]
- ¹³C NMR: Provides information on the carbon skeleton of the molecule.
- Protocol: A small sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed in an NMR spectrometer.[16][17]
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Principle: Identifies functional groups based on their absorption of infrared radiation. The FTIR spectrum will confirm the presence of aromatic C-H stretching and bending vibrations, as well as aliphatic C-H stretching from the heptyl group.[6]
 - Protocol: A thin film of the liquid sample is placed on a salt plate (e.g., NaCl or KBr) or analyzed using an ATR (Attenuated Total Reflectance) accessory.
- Mass Spectrometry (MS):
 - Principle: Measures the mass-to-charge ratio (m/z) of ions to determine the molecular weight and fragmentation pattern. The mass spectrum of n-heptylbenzene shows a molecular ion peak corresponding to its molecular weight (176.3 g/mol) and characteristic fragment ions.[1][18]
 - Protocol: The sample is introduced into the mass spectrometer, often via a Gas
 Chromatography (GC-MS) system, where it is ionized (e.g., by electron ionization) and the resulting fragments are detected.[1]
- Gas Chromatography (GC):
 - Principle: Separates components of a mixture based on their volatility and interaction with a stationary phase. It is primarily used to assess the purity of the n-heptylbenzene sample.[6]
 - Protocol: A small volume of the sample is injected into the GC, where it is vaporized and carried by a gas through a capillary column to a detector. Purity is determined by the



relative area of the product peak.

Solubility Determination (Gravimetric Method)

A gravimetric method can be employed to quantify the solubility of n-heptylbenzene in various solvents.[10]

- Preparation: An excess amount of n-heptylbenzene is added to a known volume of the target solvent in a sealed vial.[10]
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure the solution becomes saturated.
- Separation: The undissolved n-heptylbenzene is separated from the saturated solution by centrifugation followed by careful decantation or filtration.
- Quantification: A precise volume of the saturated supernatant is transferred to a pre-weighed container. The solvent is evaporated under controlled conditions (e.g., in a vacuum oven).
- Calculation: The container is weighed again. The difference in mass corresponds to the
 amount of n-heptylbenzene dissolved in the known volume of the solvent, from which the
 solubility can be calculated.

Safety and Handling

n-**Heptylbenzene** requires careful handling in a laboratory setting. It may cause irritation and is considered very toxic to aquatic life, with long-lasting effects.[1][3][5]



Hazard Information	Details	Reference
GHS Classification	H400: Very toxic to aquatic life	[1][8]
H410: Very toxic to aquatic life with long lasting effects	[2]	
Precautionary Statements	P273, P391, P501	[1][8]
Hazard Codes	N (Dangerous for the environment)	[2][3][9]
Risk Statements	R50/53	[2][3][9]
Safety Statements	S23, S24/25, S60, S61	[2][3][9]
Transport Information	UN 3082, Hazard Class 9, Packing Group III	[2][8]

Recommended Handling: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses), and avoid contact with skin and eyes. Prevent release into the environment.[3] Store in a cool, dry place away from strong oxidizing agents.[2][11]

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